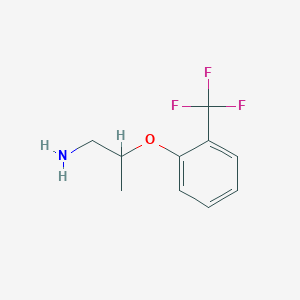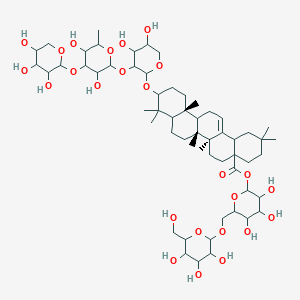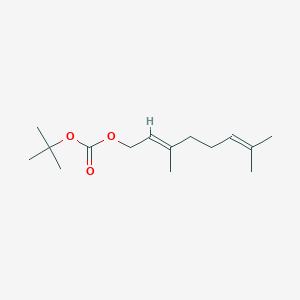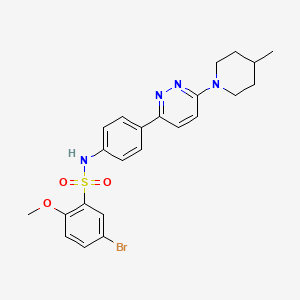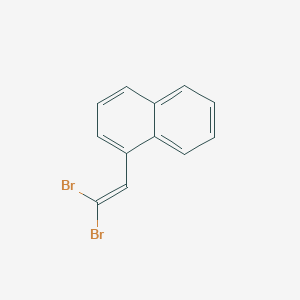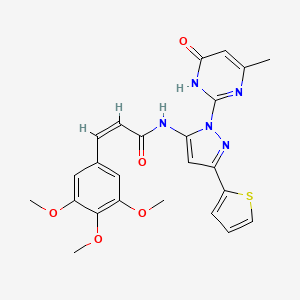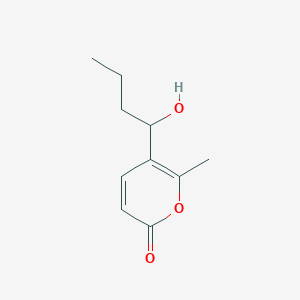
Xylariolide D
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Xylariolide D is a secondary metabolite derived from the filamentous fungus Penicillium crustosum. It belongs to the class of polyketides, which are known for their diverse structures and biological activities. This compound is specifically a 6-methyl-2-pyrone derivative, and its biosynthesis involves a highly reducing polyketide synthase .
準備方法
Synthetic Routes and Reaction Conditions: The biosynthesis of Xylariolide D in Penicillium crustosum involves a chain branching reaction catalyzed by a highly reducing polyketide synthase. The process begins with the formation of a linear carbon chain from simple acyl building blocks like acetyl-CoA and malonyl-CoA. The polyketide synthase catalyzes the formation of C-C bonds via decarboxylative Claisen condensation. A cytochrome P450-catalyzed hydroxylation converts the polyketide synthase product to the final metabolite, this compound .
Industrial Production Methods: Currently, there is no detailed information available on the industrial production methods of this compound
化学反応の分析
Types of Reactions: Xylariolide D undergoes various chemical reactions, including oxidation and hydroxylation. The polyketide synthase involved in its biosynthesis catalyzes a branching reaction during the chain elongation process .
Common Reagents and Conditions: The biosynthesis of this compound involves the use of acetyl-CoA and malonyl-CoA as building blocks. The reactions are catalyzed by polyketide synthase and cytochrome P450 enzymes under specific conditions that facilitate the formation of the final product .
Major Products Formed: The major product formed from the biosynthesis of this compound is the 6-methyl-2-pyrone derivative itself.
科学的研究の応用
Xylariolide D has several scientific research applications, particularly in the fields of chemistry, biology, and medicine. Its unique structure and biosynthetic pathway make it an interesting subject for studying polyketide synthases and their mechanisms. Additionally, this compound’s potential biological activities are being explored for drug development and natural product discovery .
作用機序
The mechanism of action of Xylariolide D involves its biosynthesis through a highly reducing polyketide synthase. The enzyme catalyzes the formation of a linear carbon chain, followed by a branching reaction and hydroxylation to produce the final compound. The molecular targets and pathways involved in its biological activities are still under investigation .
類似化合物との比較
Xylariolide D is similar to other polyketide compounds produced by filamentous fungi, such as prethis compound and other 6-methyl-2-pyrone derivatives. Its uniqueness lies in the specific branching reaction catalyzed by the polyketide synthase during its biosynthesis .
List of Similar Compounds:- Prethis compound
- Other 6-methyl-2-pyrone derivatives
This compound stands out due to its specific biosynthetic pathway and the enzymes involved in its formation .
特性
CAS番号 |
1235861-26-3 |
|---|---|
分子式 |
C10H14O3 |
分子量 |
182.22 g/mol |
IUPAC名 |
5-(1-hydroxybutyl)-6-methylpyran-2-one |
InChI |
InChI=1S/C10H14O3/c1-3-4-9(11)8-5-6-10(12)13-7(8)2/h5-6,9,11H,3-4H2,1-2H3 |
InChIキー |
QKUSWZPEWDLILF-UHFFFAOYSA-N |
正規SMILES |
CCCC(C1=C(OC(=O)C=C1)C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



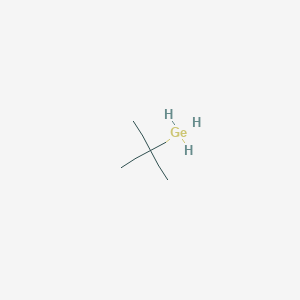
![N-(2-chlorobenzyl)-2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B14120628.png)
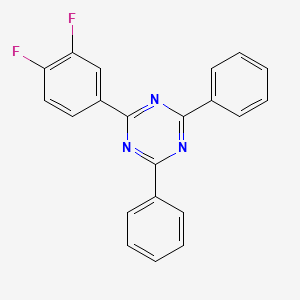
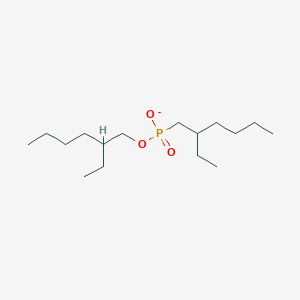
![1,7-dimethyl-9-(4-phenoxyphenyl)-3-propyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B14120651.png)
